molecular formula C21H27N3O2 B2776690 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235134-90-3

3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2776690
CAS No.: 1235134-90-3
M. Wt: 353.466
InChI Key: RLYRBYQMNXHZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 4-methoxyphenyl group and a piperidine ring substituted with a pyridin-2-yl moiety. This compound shares structural motifs common in pharmaceutical intermediates, particularly in analgesics or CNS-targeting agents, due to the piperidine scaffold and aromatic substituents .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-19-8-5-17(6-9-19)7-10-21(25)23-16-18-11-14-24(15-12-18)20-4-2-3-13-22-20/h2-6,8-9,13,18H,7,10-12,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYRBYQMNXHZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under specific conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

  • Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction where 4-methoxybenzoyl chloride reacts with the piperidine intermediate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Formation of the Propanamide Moiety: : Finally, the propanamide group is introduced through an amidation reaction. This involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Yields 3-(4-methoxyphenyl)propanoic acid and 1-(pyridin-2-yl)piperidin-4-yl)methanamine.

  • Basic Hydrolysis : Produces the corresponding carboxylate salt.

Conditions Reagents Products
HCl (6M), reflux, 12 hrAqueous HCl3-(4-Methoxyphenyl)propanoic acid + (1-(pyridin-2-yl)piperidin-4-yl)methanamine
NaOH (2M), 80°C, 8 hrAqueous NaOHSodium 3-(4-methoxyphenyl)propanoate + (1-(pyridin-2-yl)piperidin-4-yl)methanamine

Oxidation Reactions

The methoxy group and pyridine ring are susceptible to oxidation:

  • Methoxy Group Oxidation : Converts the methoxy (-OCH₃) group to a hydroxyl (-OH) group using strong oxidants.

  • Pyridine Ring Oxidation : Forms pyridine N-oxide derivatives.

Target Site Reagents Conditions Products
Methoxy groupKMnO₄, H₂OReflux, 6 hr3-(4-Hydroxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
Pyridine ringmCPBA (3-chloroperbenzoic acid)CH₂Cl₂, RT, 24 hrN-Oxide derivative

Reduction Reactions

The amide group can be reduced to form secondary amines:

  • LiAlH₄ Reduction : Converts the amide to a tertiary amine.

Reagents Conditions Products
LiAlH₄, THFReflux, 4 hr3-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propylamine

Substitution Reactions

Electrophilic substitution occurs on the pyridine and methoxyphenyl rings:

  • Halogenation : Bromination at the para position of the methoxyphenyl group.

  • Nitration : Introduces nitro groups on the pyridine ring.

Reaction Type Reagents Conditions Products
BrominationBr₂, FeBr₃0°C, 2 hr3-(4-Methoxy-3-bromophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
NitrationHNO₃, H₂SO₄50°C, 3 hrNitro-substituted pyridine derivative

Cross-Coupling Reactions

The pyridine and thiophene moieties participate in Suzuki-Miyaura couplings for structural diversification:

Reagents Conditions Products
Pd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 hrBiaryl derivatives via coupling with arylboronic acids

Photocatalytic Reactions

Visible-light-mediated reactions enable functionalization of the piperidine ring:

Catalyst Conditions Products
Eosin Y, CBr₄O₂ atmosphere, 24 hrOxidized piperidine derivatives

Key Findings from Research

  • The compound’s amide group is highly reactive toward hydrolysis, enabling selective bond cleavage.

  • Oxidation of the methoxy group provides a pathway to phenolic derivatives, which are valuable intermediates in drug design .

  • Cross-coupling reactions expand structural diversity, particularly for developing analogs with enhanced biological activity .

Experimental data from these studies highlight the compound’s versatility in medicinal chemistry applications, particularly in synthesizing derivatives with tailored pharmacological properties.

Scientific Research Applications

The compound 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : Approximately 324.42 g/mol
  • Functional Groups : It contains a methoxyphenyl group, a piperidine moiety, and an amide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)2.56 ± 0.11

These findings suggest that compounds with similar structural motifs may exhibit promising anticancer properties, warranting further investigation into their mechanisms of action.

Neurological Disorders

The piperidine component of the compound suggests potential applications in treating neurological disorders. Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could lead to therapeutic strategies for conditions such as depression or anxiety.

Antimicrobial Properties

Some derivatives related to this compound have demonstrated antimicrobial activity against various pathogens. The presence of the methoxyphenyl group may enhance lipid solubility, allowing better penetration into bacterial membranes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

These results indicate that modifications to the compound could yield effective antimicrobial agents.

Study on Anticancer Activity

A study published in European PMC investigated a series of compounds related to this structure, focusing on their anticancer efficacy. The researchers synthesized various derivatives and tested them against multiple cancer cell lines using the TRAP PCR-ELISA assay, revealing that specific modifications significantly enhanced their potency against cancer cells .

Neuropharmacological Assessment

A neuropharmacological assessment conducted on similar piperidine-based compounds indicated their potential in modulating neurotransmitter levels, which could be beneficial for treating mood disorders. The study found that certain derivatives exhibited selective binding affinity to serotonin receptors, suggesting a pathway for developing antidepressants .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as receptors or enzymes. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the piperidine and pyridine moieties might interact with specific amino acid residues, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Compound 12f : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide

  • Key Features : Piperidine ring connected via ethoxy linker to a phenylpropanamide core.
  • Physical Properties : Yield (61.9%), m.p. 116.8–117.8°C, HPLC purity 98.2% .
  • Comparison : The ethoxy-piperidine linker in 12f introduces flexibility compared to the direct piperidin-4-ylmethyl linkage in the target compound. This may reduce steric hindrance but decrease metabolic stability.

Compound 12g : 3-Phenyl-N-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)propanamide

  • Key Features : Pyrrolidine (5-membered ring) instead of piperidine.
  • Physical Properties : Yield (58.1%), m.p. 163.6–165.5°C, HPLC purity 98.4% .
  • Comparison : The smaller pyrrolidine ring in 12g reduces steric bulk but may alter binding affinity due to conformational constraints. Piperidine derivatives (e.g., the target compound) often exhibit higher metabolic stability than pyrrolidine analogs .

Analogues with Pyridinyl Substituents

Compound 42-THP : (E)-3-(3-Bromo-4-Methoxyphenyl)-N-(Pyridin-2-yl)-2-[[(THP)oxy]imino]propanamide

  • Key Features : Pyridin-2-yl group attached to the propanamide core; bromo and methoxy substituents on the phenyl ring.
  • Synthesis: Prepared via amidation with 2-aminopyridine; purified using Biotage SNAP Cartridge KP-Sil .
  • Comparison: The bromo substituent in 42-THP increases molecular weight (vs. the target’s unsubstituted pyridine) and may enhance halogen bonding. The THP-protected oxyimino group introduces steric bulk absent in the target compound .

N-(4-Hydroxypyridin-3-yl)-2,2-Dimethylpropanamide

  • Key Features : Pyridine ring with hydroxyl and dimethyl groups.
  • Structural Data : Molecular formula C10H14N2O2; IR bands at 3361 cm⁻¹ (N–H) and 1683 cm⁻¹ (C=O) .

Piperidine-Based Amides in Pharmaceuticals

Fentanyl Derivatives (e.g., N-(1-(2-Phenylethyl)-4-Piperidinyl)-N-Phenylpropanamide)

  • Key Features : 4-Piperidinyl core with phenylethyl and phenylpropanamide groups.
  • Comparison : Fentanyl’s 4-piperidinyl substitution contrasts with the target compound’s 1-(pyridin-2-yl)piperidin-4-ylmethyl group. The pyridinyl substitution may reduce opioid receptor affinity but introduce selectivity for other targets .

Compound 34 : N-(4-Chloro-3-Methoxyphenyl)-N-(Piperidin-4-yl)propionamide

  • Key Features : Chloro and methoxy substituents on the phenyl ring; piperidin-4-yl group.
  • Synthesis : Yield 72%; light brown solid .

Implications for Drug Design

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic interactions, while halogen substituents (e.g., bromo in 42-THP) may improve binding via halogen bonds .
  • Ring Size and Flexibility : Piperidine analogs (target, 12f) offer better metabolic stability than pyrrolidine derivatives (12g) but may require optimization for target selectivity .
  • Solubility vs. Permeability : Polar groups (e.g., hydroxyl in ) improve solubility but reduce CNS penetration, whereas lipophilic groups (e.g., methoxy in the target) balance these properties .

Biological Activity

3-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}N4_{4}O2_2. The structure includes a methoxyphenyl group and a pyridinyl-piperidinyl moiety, contributing to its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Receptor Binding : The piperidine and pyridine rings can facilitate binding to various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The amide group may interact with enzymes, altering their activity and affecting metabolic pathways.

Antimicrobial Activity

Research indicates that similar compounds with piperidine structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including:

CompoundMIC (µg/mL)Target Organisms
Compound A< 1S. aureus, E. coli
Compound B3.125 - 100C. albicans, P. aeruginosa

The specific MIC values for this compound have not been directly reported but can be inferred from related studies that demonstrate strong antibacterial activity in similar compounds .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies on related compounds have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Many piperidine derivatives show promise in inhibiting various cancer cell lines.

A study focusing on derivatives with similar structures reported significant inhibition of cell growth in breast and lung cancer models, indicating that this compound may possess similar properties .

Study 1: Antimicrobial Efficacy

In a comparative study, various piperidine derivatives were tested for their antimicrobial efficacy against S. aureus and E. coli. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity, suggesting that the methoxy substitution in our compound could similarly enhance its efficacy .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives found that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in cancer cells. This study highlights the potential of our compound as a candidate for further anticancer research .

Q & A

Basic: What are the key synthetic routes for 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Reductive amination : Coupling a pyridin-2-yl-substituted piperidine intermediate with a 4-methoxyphenylpropanamide precursor using sodium triacetoxyborohydride (STAB) in dichloroethane to form the tertiary amine linkage .
  • Acylation : Introducing the propanamide moiety via reaction with propionyl chloride under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
    Key characterization techniques include ¹H/¹³C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation .

Basic: How is the compound’s purity and structural integrity characterized in academic research?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) quantifies purity (>95% typically required) .
  • Spectroscopy :
    • NMR : Distinct peaks for the methoxy group (~δ 3.8 ppm), pyridine protons (~δ 8.0–8.5 ppm), and piperidine methylene protons (~δ 2.5–3.0 ppm) .
    • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₆N₃O₂) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance nucleophilicity in acylation steps .
  • Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions, while room temperature is optimal for reductive amination .
  • Catalyst Use : STAB or NaBH(OAc)₃ improves imine reduction efficiency compared to NaBH₄ .
  • Workup Strategies : Acid-base extraction removes unreacted starting materials, while silica gel chromatography resolves diastereomers .

Advanced: What in vitro assays are suitable for initial biological activity assessment?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or GPCRs using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding Studies : Competitive radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for opioid or serotonin receptors .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells establish preliminary safety profiles .

Advanced: How can contradictions in structure-activity relationship (SAR) data be resolved?

Methodological Answer:

  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations identify critical binding interactions (e.g., hydrogen bonding with pyridine nitrogen) .
  • Isosteric Replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., trifluoromethoxy) to assess electronic effects .
  • Iterative Synthesis : Prepare analogs with systematic modifications (e.g., piperidine N-methylation) to isolate steric vs. electronic contributions .

Advanced: What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

Methodological Answer:

  • Lipophilicity Optimization : Adjust logP values to 2–3 via substituent modifications (e.g., replacing methoxy with halogen) .
  • Prodrug Design : Introduce ester or carbamate moieties to improve passive diffusion, with enzymatic cleavage in the brain .
  • P-gp Inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in preclinical models to assess efflux pump evasion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.